molecular formula C9H11N3O3 B11779309 2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No.: B11779309
M. Wt: 209.20 g/mol
InChI Key: JXIOGQFHNVIODK-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core with an acetic acid substituent. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with appropriate reagents. One common method involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. These derivatives are then subjected to carbonylation catalyzed by palladium(II) chloride complexed with 1,1’-bis(diphenylphosphino)ferrocene under pressure in methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. These carboxylates are subsequently transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like N-iodosuccinimide.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated pyrazolopyrazine derivatives.

Scientific Research Applications

2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.

    Pyrazolo[1,5-a]quinazolines: These compounds have a quinazoline ring instead of a pyrazine ring, leading to different chemical and biological properties.

Uniqueness

2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

2-(2-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)acetic acid

InChI

InChI=1S/C9H11N3O3/c1-6-4-7-9(15)11(5-8(13)14)2-3-12(7)10-6/h4H,2-3,5H2,1H3,(H,13,14)

InChI Key

JXIOGQFHNVIODK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCN(C(=O)C2=C1)CC(=O)O

Origin of Product

United States

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